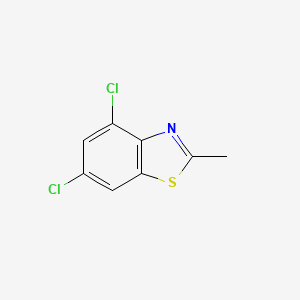
1-(Difluoromethoxy)-5-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-5-methoxynaphthalene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting naphthalene compound undergoes bromination to introduce a bromine atom at a specific position.
Methoxylation: The brominated intermediate is then treated with a methoxy reagent to replace the bromine atom with a methoxy group.
Difluoromethoxylation: Finally, the methoxylated intermediate is reacted with a difluoromethoxy reagent under specific conditions to introduce the difluoromethoxy group.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize specialized reactors and catalysts to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-5-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy or difluoromethoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-5-methoxynaphthalene has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of biological systems, where its fluorinated groups can be used as probes to investigate molecular interactions and dynamics.
Medicine: Research has explored its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and polymers, due to its unique electronic and structural properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-5-methoxynaphthalene is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-5-methoxynaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-5-methoxynaphthalene: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different electronic and steric properties.
1-(Difluoromethoxy)-2-methoxynaphthalene: The position of the methoxy group is different, which can influence the compound’s reactivity and interaction with molecular targets.
1-(Difluoromethoxy)-5-ethoxynaphthalene: The presence of an ethoxy group instead of a methoxy group can alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C12H10F2O2 |
|---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-5-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16-12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
QURSQFCKBSXZML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


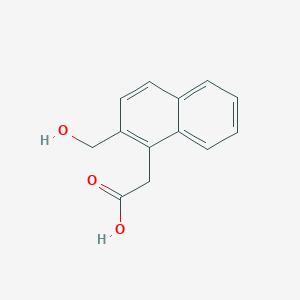
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
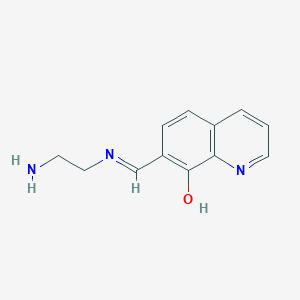

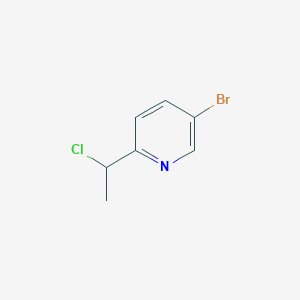

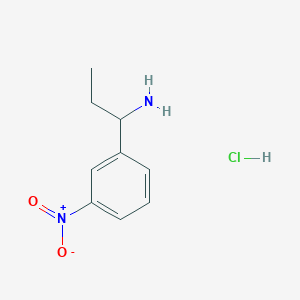

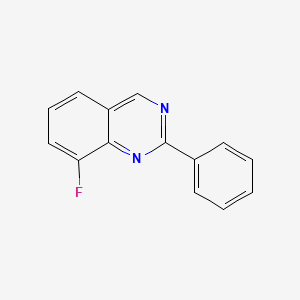
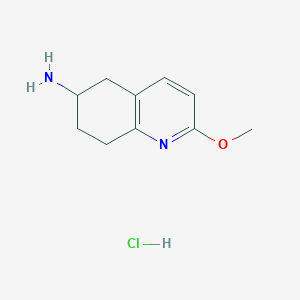
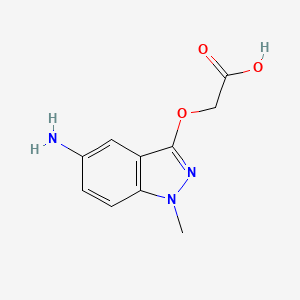
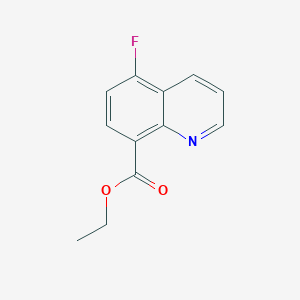
![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
